molecular formula C23H20ClN5O5 B6551817 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1040656-28-7

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B6551817
CAS No.: 1040656-28-7
M. Wt: 481.9 g/mol
InChI Key: KRXVKFVIXMYASY-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound supplied for research purposes. It is provided with a minimum purity of 90% and is identified by CAS Number 1040656-28-7 . Its molecular formula is C 23 H 20 ClN 5 O 5 , and it has a molecular weight of approximately 481.89 g/mol . The compound features a pteridine-2,4-dione core structure, which is substituted with a 2-chlorobenzyl group at the N3 position and is further functionalized with an acetamide linker connected to a 2,4-dimethoxyphenyl group . Compounds containing pteridine scaffolds are of significant interest in medicinal chemistry and chemical biology. The structural motifs present in this molecule, such as the chlorophenyl and dimethoxyphenyl groups, are often explored for their potential in drug discovery and development . The specific biological activities and research applications for this compound are an area for researchers to investigate, as it may serve as a valuable intermediate or a key scaffold in the synthesis of more complex molecules for various biochemical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O5/c1-33-15-7-8-17(18(11-15)34-2)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-5-3-4-6-16(14)24/h3-11H,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVKFVIXMYASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide (CAS Number: 1040656-36-7) is a pteridine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its anticancer effects and mechanisms of action based on recent studies.

  • Molecular Formula : C23H20ClN5O5
  • Molecular Weight : 481.8884 g/mol
  • SMILES Notation : COc1ccc(c(c1)NC(=O)Cn1c2nccnc2c(=O)n(c1=O)Cc1ccccc1Cl)OC

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.28Induces apoptosis via caspase activation
HePG2 (Liver)8.107Inhibition of ERK1/2 signaling pathway
A549 (Lung)10.79Disruption of cell cycle progression

The compound has shown significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound activates caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing their progression to the S phase and thereby inhibiting proliferation .
  • Inhibition of Kinase Activity : Research indicates that the compound inhibits key kinases involved in cancer cell signaling pathways, notably ERK1/2 and Abl protein kinase .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pteridine derivatives, providing a comparative framework for understanding the efficacy of this compound:

  • Study on Pteridine Derivatives : A study reported that pteridine derivatives exhibit significant anticancer activity through various mechanisms including apoptosis and cell cycle arrest .
  • Comparative Study with Other Compounds : In a comparative analysis with other anticancer agents, compounds with similar structural features demonstrated enhanced cytotoxicity against multiple cancer types, reinforcing the potential of pteridine derivatives in cancer therapy .

Scientific Research Applications

Drug Discovery and Development

This compound is included in various screening libraries aimed at identifying new therapeutic agents. It is particularly noted for its inclusion in libraries targeting matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis and tissue remodeling .

Cancer Research

The structural features of this compound suggest potential anticancer properties. Its ability to inhibit MMPs could make it a candidate for developing treatments against tumors that rely on these enzymes for invasion and metastasis .

Neuropharmacology

Compounds with pteridin-like structures have been studied for their neuroprotective effects and potential roles in treating neurodegenerative diseases. The tetrahydropteridin core may interact with neurotransmitter systems or exhibit antioxidant properties .

Cardiovascular Research

Given the compound's pharmacological profile, it may also be explored for cardiovascular applications, particularly in regulating vascular health and preventing conditions related to oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds similar to the one discussed:

  • A study on tetrahydropteridins indicated their potential as inhibitors of nitric oxide synthase (NOS), which could be beneficial in managing cardiovascular diseases .
  • Research involving derivatives of this compound has shown promise in modulating inflammatory pathways, suggesting a role in treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DiscoveryScreening for MMP inhibitors; potential anticancer properties
Cancer ResearchInhibition of tumor invasion via MMP pathways
NeuropharmacologyPotential neuroprotective effects; interaction with neurotransmitter systems
Cardiovascular ResearchRegulation of vascular health; oxidative stress management

Comparison with Similar Compounds

Tetrahydropteridin vs. Thiazole and Thienopyrimidin

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Contains a thiazole ring, a five-membered heterocycle with nitrogen and sulfur.
  • Thieno[3,2-d]pyrimidin Derivative (): Features a sulfur-containing thienopyrimidin core with a sulfanyl linkage. The sulfur atom may improve lipophilicity and metabolic stability compared to oxygen-rich systems like the target compound .

Substituent Effects

Aromatic Substituents

  • Target Compound : The 2-chlorophenylmethyl group introduces steric bulk and electron-withdrawing effects, while the 2,4-dimethoxyphenyl acetamide substituent provides electron-donating methoxy groups. This combination balances hydrophobicity and solubility .
  • The thiazolyl group on the acetamide nitrogen may act as a hydrogen-bond acceptor .
  • Pesticide Acetamides () : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) lack heterocyclic cores but utilize chloro and methoxymethyl groups for herbicidal activity. The target compound’s dimethoxyphenyl group shares similarities but is part of a more complex pharmacophore .

Halogen vs. Methoxy Substitutions

  • Chlorine (target compound) and bromine (’s bromo-dimethylphenoxy acetamide) increase molecular weight and lipophilicity, whereas methoxy groups (target and alachlor) enhance solubility and metabolic stability.

Functional Implications

  • Pesticide acetamides () disrupt plant lipid synthesis .
  • Crystallographic Behavior : The target compound’s rigid heterocycle may favor ordered crystal packing, akin to the hydrogen-bonded dimers observed in ’s thiazole derivative. Such properties are critical for X-ray structure determination using programs like SHELXL () .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Potential Applications Reference
Target Compound Tetrahydropteridin 2-chlorophenylmethyl, N-(2,4-dimethoxyphenyl) High hydrogen-bonding capacity, balanced solubility Medicinal chemistry (enzyme inhibition)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-dichlorophenyl, N-thiazolyl Forms hydrogen-bonded dimers, antibiotic resemblance Ligand design, antimicrobial agents
Thieno[3,2-d]pyrimidin Derivative Thienopyrimidin 4-chlorophenyl, sulfanyl, trifluoromethylphenyl Lipophilic, metabolically stable Pharmaceutical lead optimization
Alachlor None 2-chloro, N-(2,6-diethylphenyl)-N-(methoxymethyl) Herbicidal activity Agriculture (herbicide)

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and substitution steps. Critical conditions include:

  • Solvent selection (e.g., dimethyl sulfoxide or acetonitrile for polar intermediates) .
  • Temperature control (e.g., reflux conditions for cyclization steps) .
  • Use of bases like potassium carbonate to deprotonate intermediates .
  • Catalysts such as palladium complexes for coupling reactions (if applicable) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for verifying substituent positions and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : To identify functional groups like amide C=O and aromatic C-Cl bonds .
  • X-ray crystallography (if crystalline): For absolute configuration determination .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Tested against Gram-positive/negative bacteria using broth microdilution .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50 values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during multi-step synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test solvent/base combinations .
  • Purification strategies : Gradient column chromatography with silica gel or preparative HPLC .
  • In-situ monitoring : Reaction progress tracked via TLC or inline IR spectroscopy .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer :

  • 2D NMR techniques : COSY and NOESY to resolve overlapping signals .
  • Isotopic labeling : Use of deuterated solvents or 13C-labeled precursors to clarify ambiguous signals .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values .

Q. What computational methods are effective for predicting biological target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like kinases or GPCRs .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to study binding stability under physiological conditions .
  • QSAR modeling : Build predictive models using descriptors like logP and polar surface area .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .
  • Lyophilization trials : Test solubility and stability in aqueous buffers for parenteral formulations .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., varying IC50 values across studies) be addressed?

  • Methodological Answer :

  • Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls .
  • Dose-response validation : Repeat experiments with independent compound batches .
  • Meta-analysis : Compare data with structurally similar analogs to identify trends .

Tables for Key Data

Property Typical Values/Techniques References
Synthetic Yield40–60% (after optimization)
Melting Point210–215°C (DSC)
LogP (Predicted)3.2–3.8 (Schrödinger QikProp)
Cytotoxicity (IC50)8–12 µM (MCF-7 breast cancer cells)

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